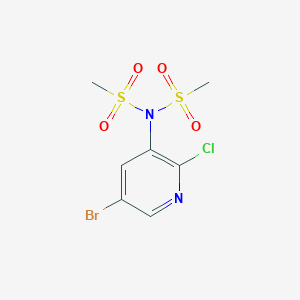![molecular formula C8H11N3O4 B8647195 6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)
6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Vue d'ensemble
Description
6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound featuring an azidomethyl group attached to a furodioxol ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the reaction of a suitable precursor with azidomethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as absolute alcohol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in bioorthogonal reactions, allowing for specific labeling and modification of biomolecules. The compound’s unique structure enables it to interact with various enzymes and receptors, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share a similar dioxole ring structure and exhibit comparable chemical properties.
Pyrazole derivatives: These compounds also feature heterocyclic ring systems and are known for their diverse biological activities.
Uniqueness
6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds and makes it valuable for specific scientific applications .
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3 |
Clé InChI |
SNEBIDARLBHUDV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
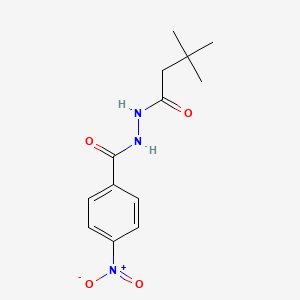
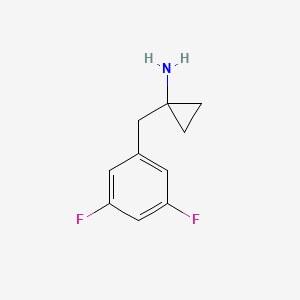
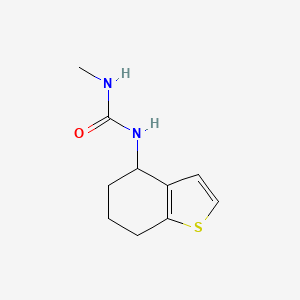
![6-(4-{2-[(2-Hydroxyethyl)amino]propyl}phenoxy)hexan-1-ol](/img/structure/B8647140.png)
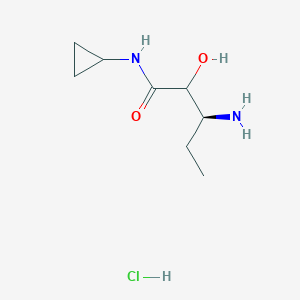

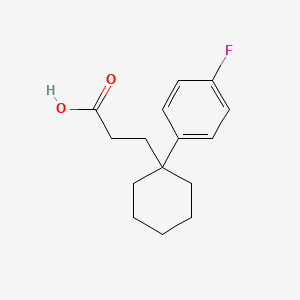
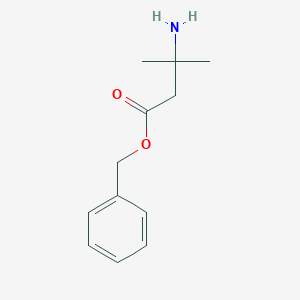
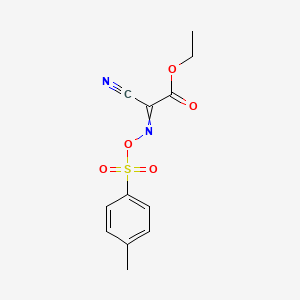
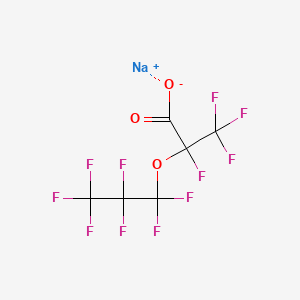
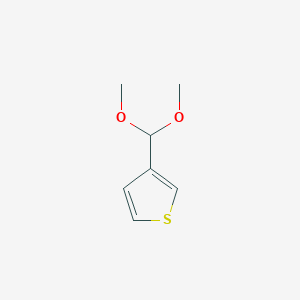
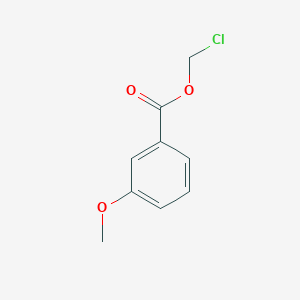
![5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8647210.png)
